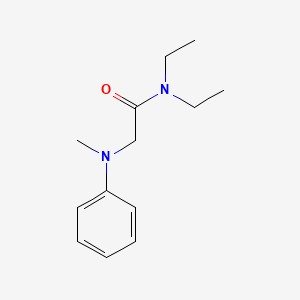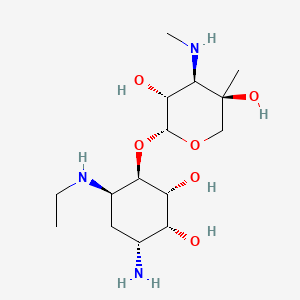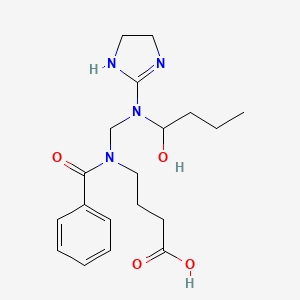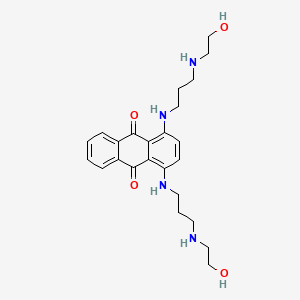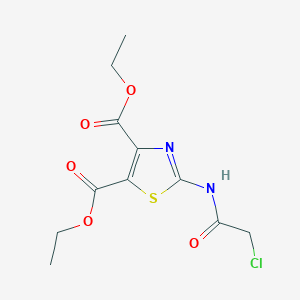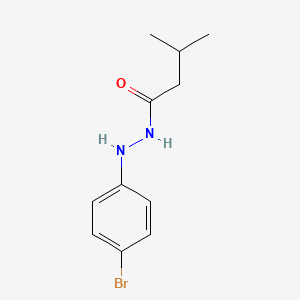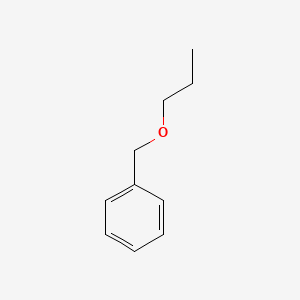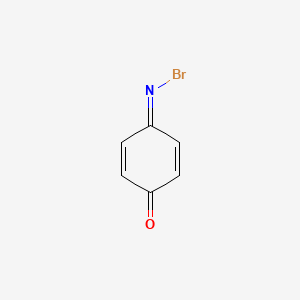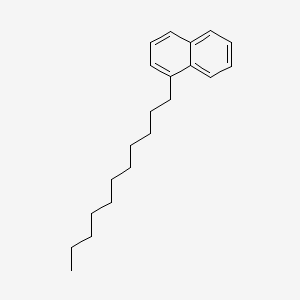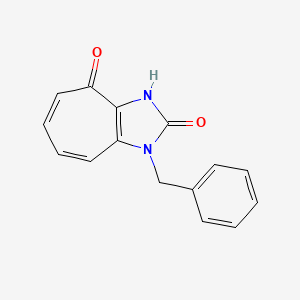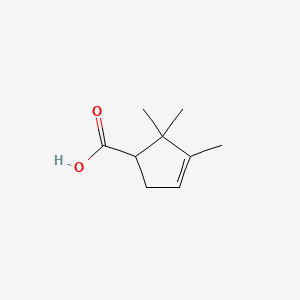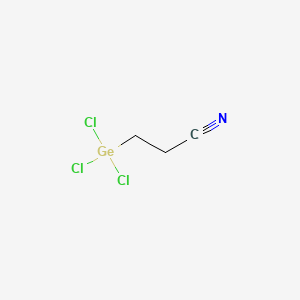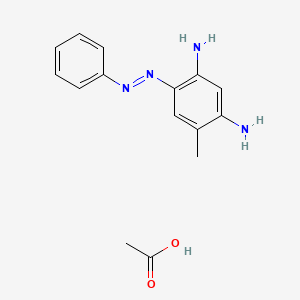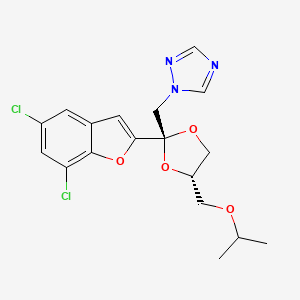
1H-1,2,4-Triazole, 1-((2-(5,7-dichloro-2-benzofuranyl)-4-((1-methylethoxy)methyl)-1,3-dioxolan-2-yl)methyl)-, trans-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-1,2,4-Triazole, 1-((2-(5,7-dichloro-2-benzofuranyl)-4-((1-methylethoxy)methyl)-1,3-dioxolan-2-yl)methyl)-, trans- is a synthetic organic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from readily available precursors. The key steps may include:
Formation of the triazole ring: This can be achieved through cyclization reactions involving hydrazines and nitriles.
Introduction of the benzofuran moiety: This step may involve coupling reactions such as Suzuki or Heck coupling.
Formation of the dioxolane ring: This can be done through acetalization reactions involving diols and aldehydes or ketones.
Final assembly: The final compound is assembled through a series of protection and deprotection steps, along with selective functional group transformations.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran moiety.
Reduction: Reduction reactions may target the triazole ring or the dioxolane ring.
Substitution: Substitution reactions can occur at various positions on the triazole ring or the benzofuran moiety.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound may be used as a ligand in catalytic reactions.
Material Science: It may be incorporated into polymers or other materials for enhanced properties.
Biology
Antimicrobial Activity: Triazole derivatives are known for their antimicrobial properties, and this compound may be investigated for similar activities.
Enzyme Inhibition: It may act as an inhibitor for specific enzymes, making it useful in biochemical research.
Medicine
Drug Development: The compound may be explored as a potential drug candidate for various diseases, including infections and cancer.
Industry
Agrochemicals: It may be used in the development of new pesticides or herbicides.
Coatings and Adhesives: The compound may be used to improve the properties of coatings and adhesives.
Mecanismo De Acción
The mechanism of action of this compound would depend on its specific interactions with biological targets. Generally, triazole derivatives exert their effects by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical and pharmacological studies.
Comparación Con Compuestos Similares
Similar Compounds
1H-1,2,4-Triazole: The parent compound, known for its broad range of biological activities.
Benzofuran derivatives: Compounds containing the benzofuran moiety, known for their antimicrobial and anticancer properties.
Dioxolane derivatives: Compounds containing the dioxolane ring, used in various chemical and pharmaceutical applications.
Uniqueness
The uniqueness of 1H-1,2,4-Triazole, 1-((2-(5,7-dichloro-2-benzofuranyl)-4-((1-methylethoxy)methyl)-1,3-dioxolan-2-yl)methyl)-, trans- lies in its combination of three distinct moieties: the triazole ring, the benzofuran moiety, and the dioxolane ring. This unique structure may confer specific biological activities and chemical properties that are not observed in other similar compounds.
Propiedades
Número CAS |
98519-41-6 |
|---|---|
Fórmula molecular |
C18H19Cl2N3O4 |
Peso molecular |
412.3 g/mol |
Nombre IUPAC |
1-[[(2R,4S)-2-(5,7-dichloro-1-benzofuran-2-yl)-4-(propan-2-yloxymethyl)-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole |
InChI |
InChI=1S/C18H19Cl2N3O4/c1-11(2)24-6-14-7-25-18(27-14,8-23-10-21-9-22-23)16-4-12-3-13(19)5-15(20)17(12)26-16/h3-5,9-11,14H,6-8H2,1-2H3/t14-,18+/m0/s1 |
Clave InChI |
PFQLAQNAMIUSTM-KBXCAEBGSA-N |
SMILES isomérico |
CC(C)OC[C@H]1CO[C@@](O1)(CN2C=NC=N2)C3=CC4=CC(=CC(=C4O3)Cl)Cl |
SMILES canónico |
CC(C)OCC1COC(O1)(CN2C=NC=N2)C3=CC4=CC(=CC(=C4O3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


